molecular formula C32H52O4Si B12667341 Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate CAS No. 94109-36-1

Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate

Cat. No.: B12667341
CAS No.: 94109-36-1
M. Wt: 528.8 g/mol
InChI Key: BZEAMUVUGJOBIB-UHFFFAOYSA-N
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Description

Tetrakis(bicyclo(221)hept-2-ylmethyl) orthosilicate is a silicon-based compound characterized by its unique structure, which includes four bicyclo(221)hept-2-ylmethyl groups attached to an orthosilicate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate typically involves the reaction of bicyclo(2.2.1)hept-2-ylmethyl chloride with a silicon-based precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form silicon-based oxides.

    Reduction: Reduction reactions can modify the silicon core or the bicyclo(2.2.1)hept-2-ylmethyl groups.

    Substitution: The bicyclo(2.2.1)hept-2-ylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while substitution reactions can produce a variety of functionalized silicon compounds.

Scientific Research Applications

Chemistry

In chemistry, Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate is used as a precursor for the synthesis of advanced materials, including silicon-based polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength.

Biology and Medicine

While its applications in biology and medicine are still being explored, the compound’s potential as a biocompatible material makes it a candidate for use in drug delivery systems and medical implants.

Industry

In the industrial sector, this compound is used in the production of high-performance coatings and adhesives. Its ability to form strong, durable bonds makes it valuable in the manufacturing of electronic components and automotive parts.

Mechanism of Action

The mechanism by which Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate exerts its effects is primarily related to its ability to form stable silicon-oxygen bonds. These bonds contribute to the compound’s thermal stability and resistance to chemical degradation. The bicyclo(2.2.1)hept-2-ylmethyl groups provide steric hindrance, which can influence the reactivity and interaction of the compound with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(trimethylsilyl) orthosilicate
  • Tetrakis(phenyl) orthosilicate
  • Tetrakis(ethyl) orthosilicate

Uniqueness

Compared to these similar compounds, Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate is unique due to the presence of the bicyclo(2.2.1)hept-2-ylmethyl groups. These groups provide distinct steric and electronic properties, which can influence the compound’s reactivity and potential applications. For example, the bicyclo(2.2.1)hept-2-ylmethyl groups can enhance the thermal stability and mechanical strength of materials derived from this compound, making it particularly valuable in high-performance applications.

Properties

CAS No.

94109-36-1

Molecular Formula

C32H52O4Si

Molecular Weight

528.8 g/mol

IUPAC Name

tetrakis(2-bicyclo[2.2.1]heptanylmethyl) silicate

InChI

InChI=1S/C32H52O4Si/c1-5-25-9-21(1)13-29(25)17-33-37(34-18-30-14-22-2-6-26(30)10-22,35-19-31-15-23-3-7-27(31)11-23)36-20-32-16-24-4-8-28(32)12-24/h21-32H,1-20H2

InChI Key

BZEAMUVUGJOBIB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CO[Si](OCC3CC4CCC3C4)(OCC5CC6CCC5C6)OCC7CC8CCC7C8

Origin of Product

United States

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